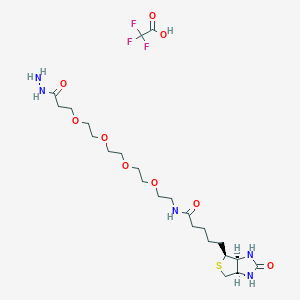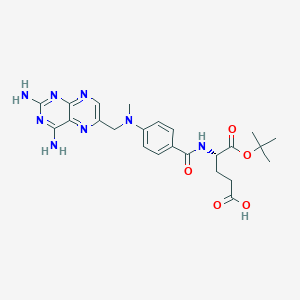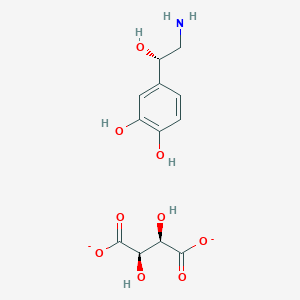
Biotin-PEG4-hydrazide (TFA)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biotin-PEG4-hydrazide (TFA) is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is widely used in the synthesis of PROTAC (Proteolysis Targeting Chimeras) molecules. This compound is characterized by its biotinylated structure, which allows it to be used in various biotin-streptavidin applications, including protein labeling and purification .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Biotin-PEG4-hydrazide (TFA) is synthesized through a series of chemical reactions involving the conjugation of biotin with a PEG4 spacer and a hydrazide group. The hydrazide group reacts with aldehyde or ketone groups to form a stable hydrazone bond . The synthesis typically involves the following steps:
- Activation of biotin with a suitable activating agent.
- Conjugation of the activated biotin with PEG4.
- Introduction of the hydrazide group to the PEG4-biotin conjugate.
Industrial Production Methods
Industrial production of Biotin-PEG4-hydrazide (TFA) involves large-scale synthesis using automated reactors and purification systems. The process ensures high purity and consistency of the final product. The compound is typically stored at room temperature and is stable under these conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Biotin-PEG4-hydrazide (TFA) undergoes several types of chemical reactions, including:
Oxidation: The hydrazide group can be oxidized to form hydrazones.
Reduction: Hydrazones can be reduced to stable secondary amine bonds using reducing agents like sodium cyanoborohydride.
Substitution: The hydrazide group reacts with aldehyde or ketone groups to form hydrazone bonds.
Common Reagents and Conditions
Oxidation: Sodium periodate is commonly used to oxidize glycoproteins to generate aldehyde groups.
Reduction: Sodium cyanoborohydride is used to reduce hydrazones to secondary amines.
Major Products Formed
The major products formed from these reactions include hydrazones and secondary amines, which are stable and can be used in various biotinylation applications .
Wissenschaftliche Forschungsanwendungen
Biotin-PEG4-hydrazide (TFA) has a wide range of scientific research applications, including:
Wirkmechanismus
Biotin-PEG4-hydrazide (TFA) exerts its effects through the formation of stable hydrazone bonds with aldehyde or ketone groups. The hydrazide group reacts spontaneously with these groups, forming a hydrazone bond that is stable and can be further reduced to a secondary amine bond . This mechanism allows for the biotinylation of glycoproteins and other molecules, facilitating their detection and purification .
Vergleich Mit ähnlichen Verbindungen
Biotin-PEG4-hydrazide (TFA) is unique due to its PEG4 spacer, which provides increased hydrophilicity and reduces steric hindrance in biotin-binding assays . Similar compounds include:
Hydrazide-Biotin: A simpler reagent with a shorter spacer arm.
Hydrazide-LC-Biotin: Contains a long-chain hydrocarbon spacer arm.
Hydrazide-PEG4-Desthiobiotin: A pegylated, carbonyl-reactive labeling reagent with a biotin-like group.
These compounds differ in their spacer arm length and solubility, allowing for specific applications based on the desired properties .
Eigenschaften
Molekularformel |
C23H40F3N5O9S |
|---|---|
Molekulargewicht |
619.7 g/mol |
IUPAC-Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethyl]pentanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C21H39N5O7S.C2HF3O2/c22-26-19(28)5-7-30-9-11-32-13-14-33-12-10-31-8-6-23-18(27)4-2-1-3-17-20-16(15-34-17)24-21(29)25-20;3-2(4,5)1(6)7/h16-17,20H,1-15,22H2,(H,23,27)(H,26,28)(H2,24,25,29);(H,6,7)/t16-,17-,20-;/m0./s1 |
InChI-Schlüssel |
WNVSDNSIKBEFPO-KYCOEFPESA-N |
Isomerische SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NN)NC(=O)N2.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NN)NC(=O)N2.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1S,2R,3R,7R,9R,10R,11S,12S)-3,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate](/img/structure/B11929036.png)
![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11Z,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate](/img/structure/B11929043.png)


![4-[3-(4-bromophenyl)-5-(6-methyl-2-oxo-4-phenyl-3H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B11929067.png)



![5-Chloro-8-iodopyrido[4,3-d]pyrimidine](/img/structure/B11929091.png)
![(E,4S)-4-[[5-[2-[2,6-bis(azanyl)-4-oxidanylidene-1H-pyrimidin-5-yl]ethanoylamino]-3-fluoranyl-pyridin-2-yl]carbonylamino]pent-2-enedioic acid](/img/structure/B11929107.png)

![(3aR,5S,6S,7R,7aR,E)-5-(difluoromethyl)-2-(ethylimino)hexahydro-1H-pyrano[3,2-d]thiazole-6,7-diol](/img/structure/B11929122.png)
![4-fluoro-2-methoxy-11-oxo-5-propan-2-yl-3-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]-6H-indolo[2,3-b]quinoline-8-carbonitrile](/img/structure/B11929134.png)

